Sodium hexafluoroarsenate(V)

Overview

Description

Synthesis Analysis

The synthesis of sodium hexafluoroarsenate(V) and related compounds often involves reactions under specific conditions to ensure the formation of the desired product. For example, the direct hydrofluorothermal synthesis approach has been utilized for synthesizing sodium transition metal fluorosulfates, which shares similarities in the process that might be applicable for sodium hexafluoroarsenate(V) synthesis under specific conditions (Wang et al., 2013).

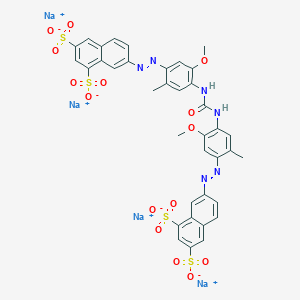

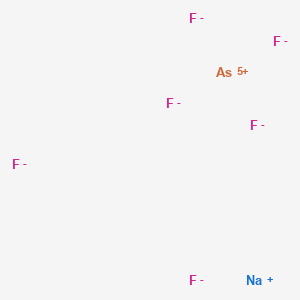

Molecular Structure Analysis

The molecular structure of sodium hexafluoroarsenate(V) is crucial for understanding its chemical behavior. Studies on compounds with similar structures, such as hexafluoroiodium(VII) hexafluoroarsenate, have revealed cubic space group formations with simple NaCl-like ionic packing, which may provide insights into the structural characteristics of sodium hexafluoroarsenate(V) itself (Goreshnik & Mazej, 2006).

Chemical Reactions and Properties

Chemical reactions involving sodium hexafluoroarsenate(V) are influenced by its reactivity with various substances. The preparation and characterization of paramagnetic solids incorporating hexafluoroarsenate ions, for example, highlight the compound's ability to participate in complex chemical processes, potentially leading to the formation of novel materials (Boyle et al., 1993).

Physical Properties Analysis

The physical properties of sodium hexafluoroarsenate(V), such as crystalline structure and thermal stability, are integral to its applications in various fields. The crystal and molecular structure analysis, as observed in related compounds, provides valuable information on the potential physical characteristics of sodium hexafluoroarsenate(V) (Lynton & Passmore, 1971).

Chemical Properties Analysis

Understanding the chemical properties of sodium hexafluoroarsenate(V) is essential for its safe handling and utilization in various applications. The study of hexafluoroarsenate(V) ion-selective electrodes, for instance, demonstrates the specific interactions and selectivity of hexafluoroarsenate ions, which can be crucial for sensing and detection applications (Zhang et al., 1989).

Scientific Research Applications

Electrochemistry

- Application : Sodium hexafluoroarsenate(V) is used in the fabrication of lithium-ion batteries . It is a class of electrolytic materials that can be used in these batteries .

- Method : Lithium-ion batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle . Sodium hexafluoroarsenate(V) is used as an electrolytic material in this process .

- Results : These materials enable the formation of greener and sustainable batteries for electrical energy storage .

Material Science

- Application : Intercalation compounds of graphite and hexafluoroarsenic acid exhibit unusually high conductivity . This has led to proposals that the acid might serve as an electrode or electrolyte in high-energy batteries .

- Method : The high conductivity occurs because both electron holes in the graphite and the hexafluoroarsenate ions themselves serve as charge carriers .

- Results : This property of high conductivity has potential applications in the development of high-energy batteries .

Pharmaceutical Research

- Application : Sodium hexafluoroarsenate(V) is generally used for pharmaceutical intermediates and chemical research .

- Method : The specific methods of application or experimental procedures in pharmaceutical research vary widely depending on the specific research context .

- Results : The outcomes of this research can also vary widely, but the use of Sodium hexafluoroarsenate(V) as an intermediate can contribute to the development of new pharmaceutical products .

Non-coordinating Anion

- Application : Like its pnictogen congeners, hexafluoroarsenate is a noncoordinating anion, a counterion used to stably store extremely reactive cations .

- Method : Through the appropriate choice of fluorine donor, the synthesis of hexafluoroarsenate can also double as preparation of an exotic cation .

- Results : The resulting salts are typically stable to metathesis with silver (I), ammonium, potassium, or caesium ions .

Electrolyte of Lithium Battery

- Application : Sodium hexafluoroarsenate(V) can be used as an electrolyte of lithium battery to improve its comprehensive performance .

- Method : In the fabrication of lithium-ion batteries, Sodium hexafluoroarsenate(V) is used as an electrolytic material .

- Results : This application enables the formation of greener and sustainable batteries for electrical energy storage .

Preparation of Exotic Cations

- Application : Sodium hexafluoroarsenate(V) is a noncoordinating anion, a counterion used to stably store extremely reactive cations . Through the appropriate choice of fluorine donor, the synthesis of hexafluoroarsenate can also double as preparation of an exotic cation .

- Method : The synthesis of hexafluoroarsenate involves the use of a fluorine donor . The resulting salts are typically stable to metathesis with silver (I), ammonium, potassium, or caesium ions .

- Results : The resulting exotic cations can be used in various chemical reactions and studies .

Safety And Hazards

Future Directions

properties

IUPAC Name |

sodium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Na/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXMAZFYHDSPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319374 | |

| Record name | Sodium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.90178 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hexafluoroarsenate(V) | |

CAS RN |

12005-86-6 | |

| Record name | Sodium hexafluoroarsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexafluoroarsenate(V) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.